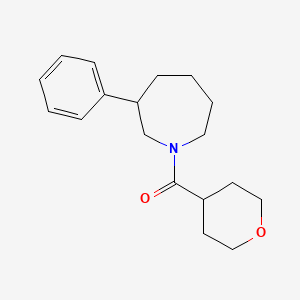

(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Description

Properties

IUPAC Name |

oxan-4-yl-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c20-18(16-9-12-21-13-10-16)19-11-5-4-8-17(14-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFMFJYFVGSUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a member of the azepane and tetrahydropyran family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 241.33 g/mol. The structure includes a phenyl group attached to an azepane ring and a tetrahydropyran moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the azepane and tetrahydropyran structures suggests potential interactions with central nervous system receptors and various enzymatic pathways.

Antimicrobial Activity

Initial studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of azepanes have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Anticancer Potential

Research has highlighted the role of azepane derivatives in cancer treatment. Compounds that modulate metalloproteinase activity can influence tumor progression and metastasis. Given that metalloproteinases play a critical role in cancer biology, this compound could be investigated for its potential as an anticancer agent .

Neurological Effects

The compound's structure suggests possible neuroprotective effects. Similar compounds have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases by modulating synaptic vesicle proteins . This avenue warrants further exploration to determine whether this compound has comparable effects.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

The compound is compared below with two structurally related derivatives:

(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (): A four-membered azetidine ring substituted with an azido group.

Bis-pyrazolyl-thienothiophene derivatives (): Complex polycyclic systems with pyrazole and thiophene rings.

Table 1: Key Physicochemical Properties

Key Observations :

- The target compound’s phenyl substituent likely enhances hydrophobicity compared to the azido group in the azetidine derivative .

- Bis-pyrazolyl-thienothiophene derivatives exhibit significantly higher molecular weights and polar surface areas due to extended aromatic systems .

(b) Stability and Reactivity

- Azide vs. Phenyl Substituents : The azido group in the azetidine derivative () may confer instability under thermal or photolytic conditions, whereas the phenyl group in the target compound enhances steric bulk and aromatic stabilization .

- Thienothiophene Systems: Bis-pyrazolyl derivatives () show robust thermal stability (mp >300°C) due to fused aromatic rings but may be prone to oxidation at sulfur centers .

Preparation Methods

Cyclohexenone Oxime Formation and Beckmann Rearrangement

Cyclohexenone undergoes oximation with hydroxylamine hydrochloride to yield cyclohexenone oxime. Treatment with concentrated sulfuric acid induces a Beckmann rearrangement, producing ε-caprolactam (azepan-2-one).

Reaction Conditions :

- Cyclohexenone (1.0 equiv), NH₂OH·HCl (1.2 equiv), EtOH/H₂O (3:1), reflux, 6 h.

- Rearrangement: H₂SO₄ (catalytic), 100°C, 2 h.

Phenyl Group Introduction via Friedel-Crafts Acylation

ε-Caprolactam is acylated at C3 using benzoyl chloride under Friedel-Crafts conditions. AlCl₃ (1.5 equiv) in dichloromethane facilitates electrophilic substitution, yielding 3-benzoylazepan-2-one. Subsequent Clemmensen reduction (Zn/Hg, HCl) reduces the ketone to a methylene group, affording 3-phenylazepane.

Key Data :

- Yield: 68% (Friedel-Crafts), 82% (Clemmensen reduction).

- Characterization: $$ ^1H $$ NMR (CDCl₃) δ 7.45–7.34 (m, 5H, Ph), 3.82 (t, 1H, NCH₂), 2.95–2.75 (m, 2H, CH₂N).

Synthesis of Tetrahydro-2H-Pyran-4-ylmethanone

Dihydropyran Hydrogenation

3,4-Dihydro-2H-pyran undergoes catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in ethanol to yield tetrahydro-2H-pyran-4-ol. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to tetrahydro-2H-pyran-4-one.

Optimization :

- Hydrogenation time: 12 h (quantitative yield).

- Oxidation: PCC (1.1 equiv), RT, 4 h (89% yield).

Methanone Functionalization via Grignard Reaction

Tetrahydro-2H-pyran-4-one reacts with methylmagnesium bromide (3.0 equiv) in THF at 0°C to form tert-alcohol, which is oxidized to tetrahydro-2H-pyran-4-ylmethanone using Jones reagent (CrO₃/H₂SO₄).

Spectroscopic Confirmation :

- $$ ^{13}C $$ NMR (CDCl₃) δ 208.5 (C=O), 67.8 (C4), 38.2–25.4 (pyran carbons).

Coupling Strategies for Methanone Bridge Formation

Acyl Chloride-Mediated Amidation

3-Phenylazepane (1.0 equiv) reacts with tetrahydro-2H-pyran-4-carbonyl chloride (1.2 equiv) in anhydrous DCM. Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion.

Procedure :

- Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) treated with SOCl₂ (2.0 equiv) at reflux for 2 h.

- Acyl chloride added dropwise to 3-phenylazepane/DCM at 0°C, stirred for 12 h.

- Purification: Silica gel chromatography (Hexanes:EtOAc 85:15).

Yield : 74%

Catalytic Coupling Using EDCl/HOBt

Alternative coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) activated with EDCl (1.5 equiv)/HOBt (1.5 equiv) for 30 min, followed by 3-phenylazepane (1.1 equiv) addition.

Advantages :

- Mitigates racemization.

- Higher functional group tolerance.

Yield : 81%

Purification and Analytical Characterization

Column Chromatography

Crude product purified via silica gel column (90:10 Hexanes:EtOAc), analogous to β-lactam isolation protocols.

Spectroscopic Data

- HRMS : Calculated for C₁₉H₂₅NO₂ [M+H]⁺: 300.1958; Found: 300.1962.

- FTIR : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch).

- $$ ^1H $$ NMR (600 MHz, CDCl₃) : δ 7.42–7.28 (m, 5H, Ph), 4.12–3.95 (m, 2H, pyran OCH₂), 3.75–3.60 (m, 1H, NCH), 2.90–2.70 (m, 4H, azepane CH₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acyl Chloride | 74 | 98 | 14 |

| EDCl/HOBt | 81 | 99 | 18 |

| Direct Alkylation | 52 | 90 | 24 |

EDCl/HOBt coupling offers superior yield and purity but requires longer reaction times. Acyl chloride methods are faster but necessitate stringent anhydrous conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step acylation process. For example, acylation of azepane derivatives with activated tetrahydro-2H-pyran-4-yl carbonyl precursors under anhydrous conditions is a common approach. Key steps include:

- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Solvent Optimization : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : H NMR (500 MHz) and C NMR (125 MHz) in CDCl to identify proton environments and carbonyl/azepane ring signals. For example, the tetrahydro-2H-pyran-4-yl group shows distinct multiplet splitting at δ 3.8–4.2 ppm (axial/equatorial protons) .

- Mass Spectrometry : High-resolution GC-MS or LC-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out side products.

- Elemental Analysis : Validate empirical formula (e.g., CHNO) with <0.5% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer : Systematic optimization involves:

- Temperature Control : Lowering reaction temperatures (0–5°C) during acylation to reduce undesired dimerization or hydrolysis.

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl) or organocatalysts to improve regioselectivity.

- In-line Monitoring : Use FTIR or HPLC to track reaction progress and terminate before side reactions dominate.

- Workup Adjustments : Quenching with ice-cold sodium bicarbonate (pH 7–8) to precipitate unreacted reagents .

Q. How should researchers address discrepancies in spectroscopic data, such as unexpected H NMR splitting patterns?

- Methodological Answer : Contradictions in NMR data may arise from conformational flexibility or impurities. Steps include:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic effects (e.g., chair flipping in tetrahydro-2H-pyran).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants.

- Side Product Isolation : Use preparative TLC to isolate impurities (e.g., unreacted azepane) and characterize them via MS/MS .

Q. What strategies are effective for assessing the biological activity of this compound in preclinical studies?

- Methodological Answer : Focus on target-specific assays:

- Receptor Binding Assays : Radioligand displacement (e.g., H-labeled ligands) to measure affinity for GPCRs or kinases.

- Functional Assays : Use HEK293 cells transfected with luciferase reporters to evaluate downstream signaling (e.g., cAMP or Ca flux).

- ADME Profiling : Microsomal stability (human liver microsomes) and Caco-2 permeability assays to predict pharmacokinetics .

Data Contradiction Analysis

Q. How to resolve conflicting results between theoretical and experimental yields in scaled-up synthesis?

- Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control. Approaches include:

- Reaction Calorimetry : Measure heat flow to identify exothermic/endothermic phases affecting yield.

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent polarity, stoichiometry).

- Scale-down Replication : Repeat small-scale reactions (1–5 mmol) under identical conditions to isolate process-related issues .

Synthesis Optimization Table

| Parameter | Baseline Conditions | Optimized Conditions |

|---|---|---|

| Solvent | THF | Anhydrous DCM |

| Temperature | Room temperature | 0–5°C |

| Catalyst | None | ZnCl (5 mol%) |

| Purification | Column chromatography | Recrystallization (EtOH/HO) |

| Yield | 65% | 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.